molecular formula C22H21N5O2 B610979 1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea CAS No. 1219728-20-7

1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea

Cat. No.: B610979
CAS No.: 1219728-20-7
M. Wt: 387.44
InChI Key: WQAGVQVBDHOHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

SR7826 is synthesized through a series of chemical reactions involving bis-aryl urea derivatives. The synthetic route typically involves the following steps :

    Formation of Bis-Aryl Urea: The initial step involves the reaction of aniline derivatives with isocyanates to form bis-aryl urea intermediates.

    Cyclization: The bis-aryl urea intermediates undergo cyclization to form the core structure of SR7826.

    Functionalization: The core structure is further functionalized with various substituents to enhance its selectivity and potency.

Industrial Production Methods

The industrial production of SR7826 involves scaling up the synthetic route described above. The process includes optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield. The compound is typically produced as a powder with a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

SR7826 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reagents: Aniline derivatives, isocyanates, and other functionalizing agents.

    Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Major Products Formed

The major product formed from the reactions involving SR7826 is the inhibition of LIM kinase activity, leading to reduced cell motility and invasiveness .

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-15-13-23-21-19(15)20(24-14-25-21)16-7-9-17(10-8-16)26-22(29)27(11-12-28)18-5-3-2-4-6-18/h2-10,13-14,28H,11-12H2,1H3,(H,26,29)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAGVQVBDHOHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=NC(=C12)C3=CC=C(C=C3)NC(=O)N(CCO)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea
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1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea
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1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea
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1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea
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1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea
Reactant of Route 6
1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea
Customer
Q & A

Q1: What is the primary mechanism of action of SR7826?

A1: SR7826 acts as a LIM kinase (LIMK) inhibitor. [, , ] LIMKs are enzymes that phosphorylate and inactivate cofilin, a protein responsible for depolymerizing filamentous actin (F-actin). By inhibiting LIMK, SR7826 prevents cofilin phosphorylation, leading to increased cofilin activity and subsequent F-actin depolymerization. This ultimately results in reduced smooth muscle contraction.

Q2: What specific tissues or cell types have been studied in relation to SR7826's effects?

A2: Research has investigated the effects of SR7826 on smooth muscle contraction in various tissues, including:

  • Human prostate smooth muscle: SR7826 demonstrated inhibition of contraction in these cells, suggesting potential therapeutic applications for benign prostatic hyperplasia. []
  • Human detrusor muscle: Studies indicate that SR7826 can inhibit detrusor contractions, potentially offering a new approach for managing overactive bladder. []

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